2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
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Overview
Description
2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and an ethanol group attached to the 4th position. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the ethanol group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid.
Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
Substitution: Formation of 2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol or 2-(7-Thio-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to endogenous neuroactive compounds.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s disease.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its structural similarity to endogenous neuroactive compounds suggests that it may modulate neurotransmitter systems, potentially exerting neuroprotective effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ethanol group but shares the bromine substitution at the 7th position.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the bromine and ethanol groups but shares the core tetrahydroisoquinoline structure.
Uniqueness
2-(7-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
885268-64-4 |
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Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(7-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2 |
InChI Key |
CQOOFUPYUVYKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=C(C=C2)Br)CCO |
Origin of Product |
United States |
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